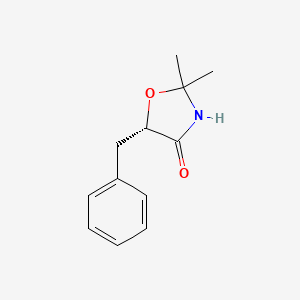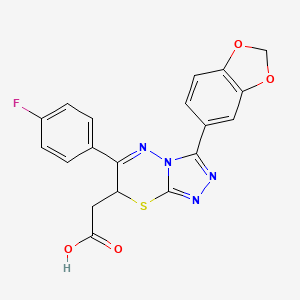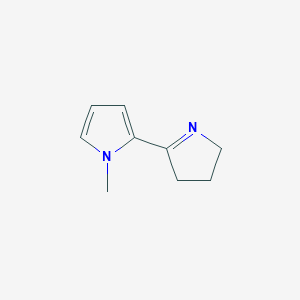![molecular formula C8H3ClF3NO3S2 B12876897 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The presence of the trifluoromethylthio group and the sulfonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride typically involves the introduction of the trifluoromethylthio group into a benzoxazole scaffold. One common method is the reaction of 2-aminobenzoxazole with trifluoromethanesulfanylamide under mild conditions. This reaction proceeds efficiently and yields the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Photocatalytic methods, which utilize visible light and a photocatalyst, are also explored for industrial applications due to their mild reaction conditions and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the trifluoromethylthio group.
Applications De Recherche Scientifique
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the development of bioactive molecules that can modulate biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as kinase inhibitors and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of protein function .
Comparaison Avec Des Composés Similaires
Benzo[d]oxazole Derivatives: Compounds such as 2-aminobenzo[d]oxazole and N-alkylated 2-aminobenzo[d]oxazole share structural similarities with 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds also exhibit significant bioactivities and are used in medicinal chemistry.
Uniqueness: The presence of the trifluoromethylthio group and the sulfonyl chloride group in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable intermediate in the synthesis of bioactive molecules and industrial chemicals .
Propriétés
Formule moléculaire |
C8H3ClF3NO3S2 |
|---|---|
Poids moléculaire |
317.7 g/mol |
Nom IUPAC |
4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-13-6-4(16-7)2-1-3-5(6)17-8(10,11)12/h1-3H |
Clé InChI |
SRPIXJAHUYIHEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
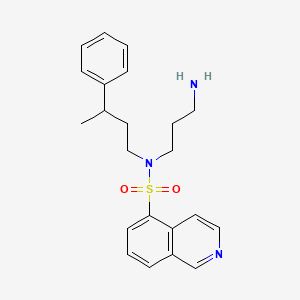
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
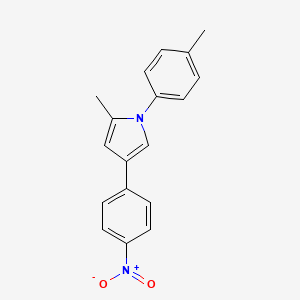
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
